molecular formula C23H29N7O6 B12424235 Evodenoson-d4

Evodenoson-d4

Cat. No.: B12424235
M. Wt: 503.5 g/mol
InChI Key: SQJXTUJMBYVDBB-KOBJYJHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evodenoson-d4 is a deuterium-labeled derivative of Evodenoson. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Evodenoson-d4 involves the incorporation of deuterium into the Evodenoson molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Evodenoson-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Evodenoson-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Evodenoson-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C23H29N7O6

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2

InChI Key

SQJXTUJMBYVDBB-KOBJYJHZSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H]

Canonical SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Origin of Product

United States

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